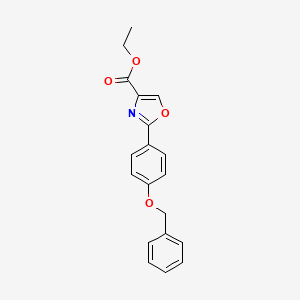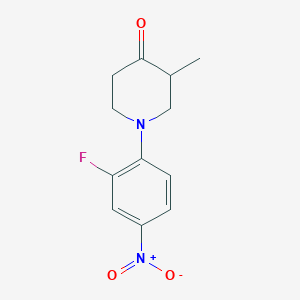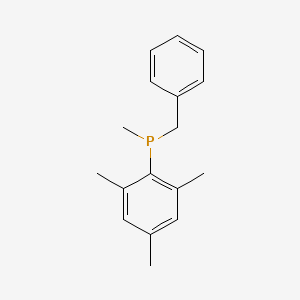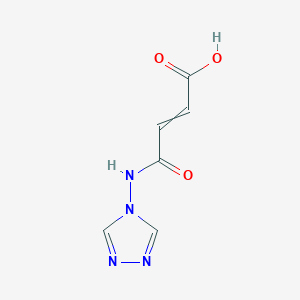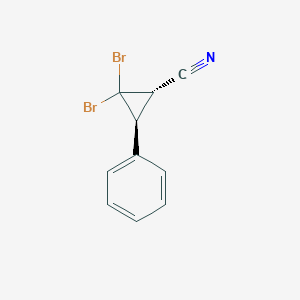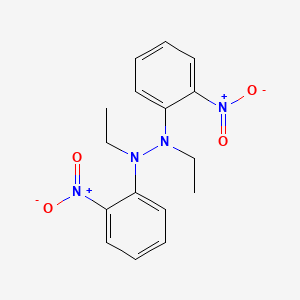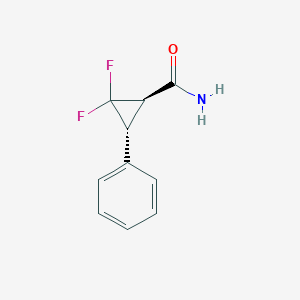
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- is a chemical compound with the molecular formula C10H9F2NO It is characterized by the presence of a cyclopropane ring, a carboxamide group, and two fluorine atoms attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be achieved through several synthetic routes. One common method involves the biocatalytic transformation of nitrile and amide compounds. This approach allows for the effective synthesis of optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acid and amide in both enantiomeric forms .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced chemical transformations and biocatalytic processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and the effects of fluorine substitution on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The presence of fluorine atoms in the molecule can influence its binding affinity and selectivity, enhancing its biological activity.
相似化合物的比较
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be compared with other similar compounds, such as:
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1S,3S)-: This is the enantiomer of the (1R,3R)- compound and has similar structural features but different stereochemistry.
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with different spatial arrangement of atoms.
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique properties.
属性
CAS 编号 |
646995-44-0 |
|---|---|
分子式 |
C10H9F2NO |
分子量 |
197.18 g/mol |
IUPAC 名称 |
(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1 |
InChI 键 |
AOHMSLJLMDWKBV-JGVFFNPUSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


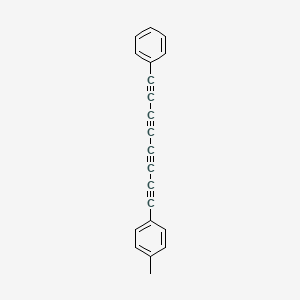
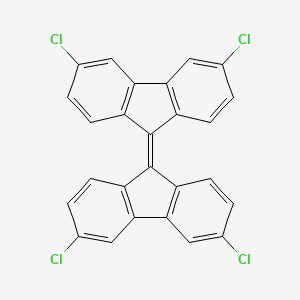
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
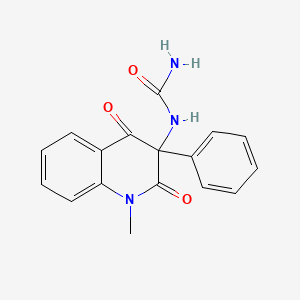
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)

